molecular formula C28H24O3 B11149966 3-(4-biphenylyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one

3-(4-biphenylyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11149966
M. Wt: 408.5 g/mol
InChI Key: AOGKQONRJOZQIS-UHFFFAOYSA-N
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Description

3-(4-Biphenylyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines biphenyl and chromenone moieties

Chemical Reactions Analysis

3-(4-Biphenylyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also undergo nucleophilic substitution reactions with halides in the presence of a base like potassium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-biphenylyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with molecular targets and pathways within biological systems. For instance, it may regulate specific proteins or enzymes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

3-(4-Biphenylyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds such as 5-phenyl-7H-furo[2,3-g]chromen-7-one and 9-phenyl-7H-furo[2,3-f]chromen-7-one These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C28H24O3

Molecular Weight

408.5 g/mol

IUPAC Name

5-butyl-9-methyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C28H24O3/c1-3-4-8-22-15-26(29)31-28-18(2)27-24(16-23(22)28)25(17-30-27)21-13-11-20(12-14-21)19-9-6-5-7-10-19/h5-7,9-17H,3-4,8H2,1-2H3

InChI Key

AOGKQONRJOZQIS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)C

Origin of Product

United States

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